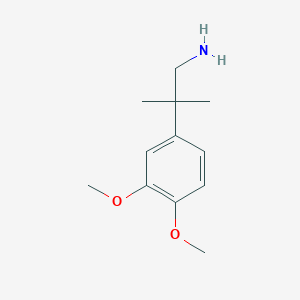

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as 2-DMP-2MP, is a chemical compound that has been used in scientific research for a variety of purposes. It has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Crystallographic Insights

The crystal structure and chemical properties of compounds related to 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine have been examined, revealing insights into their molecular configurations and interactions. For instance, a study on co-crystals involving similar dimethoxyphenyl structures has highlighted the buckled nature of the fused-ring system and the significant twist of the dimethoxyphenyl substituent, providing a foundation for understanding molecular interactions and design in crystal engineering (Asiri et al., 2011).

Chemical Synthesis and Reactivity

Research has also delved into the synthesis and reactivity of related compounds, offering pathways for creating novel molecules with potential applications in drug design and materials science. For example, novel synthesis methods have been developed for dipeptide synthons, demonstrating the versatility of related compounds in organic synthesis and the potential for creating complex molecular architectures (Breitenmoser et al., 2001).

Spectroscopic and Structural Analyses

Studies have also focused on the spectroscopic and structural analyses of compounds with the dimethoxyphenyl motif, providing valuable information on their chemical properties and potential applications in materials science and molecular design (Hayvalı et al., 2010).

Exploration of New Psychoactive Substances

The identification and analysis of new psychoactive substances (NPS) that share structural similarities with this compound have been a significant area of research, contributing to the understanding of their properties, mechanisms of action, and potential risks (Bertol et al., 2017).

Photopolymerization Processes

Research into the photopolymerization processes using compounds related to this compound has revealed potential applications in the development of new materials, highlighting the compound's role in innovative manufacturing and materials science (Guillaneuf et al., 2010).

Mecanismo De Acción

Mode of Action

The compound acts as an antagonist at beta-1 adrenergic receptors . This inhibition of normal epinephrine-mediated sympathetic actions such as increased heart rate has the effect of decreasing preload and blood pressure .

Pharmacokinetics

Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver

Result of Action

The primary result of the compound’s action is a decrease in heart rate and blood pressure due to its antagonistic effects on beta-1 adrenergic receptors . This can be beneficial in conditions such as hypertension and angina pectoris .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters like dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it may interact with various receptors in the brain, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound may interact with other proteins and receptors, leading to changes in intracellular signaling cascades and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxicity studies have shown that high doses of this compound can cause adverse effects on the nervous system and other organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other metabolic enzymes, affecting metabolic flux and the levels of various metabolites. These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound in various cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFLEMTQNARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482825 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23023-17-8 | |

| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

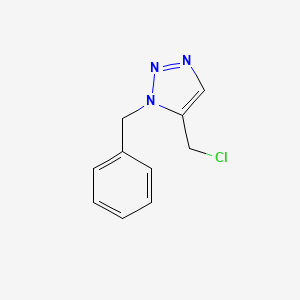

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)